N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE
Description
N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE is a biphenyl-derived dicarboxamide compound featuring two butan-2-yl substituents on the amide nitrogen atoms. The biphenyl backbone provides structural rigidity, while the branched alkyl groups (butan-2-yl) confer steric bulk and lipophilicity. This combination of features makes the compound valuable in applications requiring tailored solubility, crystallinity, or molecular recognition properties, such as pharmaceuticals, agrochemicals, or supramolecular chemistry .
Properties
IUPAC Name |
N-butan-2-yl-2-[2-(butan-2-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-5-15(3)23-21(25)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(26)24-16(4)6-2/h7-16H,5-6H2,1-4H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBWNKVGQDXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of 2-aminobiphenyl with butan-2-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted biphenyl derivatives .
Scientific Research Applications
N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s biphenyl core allows for strong π-π interactions with aromatic amino acid residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its specific substitution pattern and functional groups. Below is a detailed comparison with analogous compounds:
Table 1: Comparative Analysis of Key Compounds
Key Insights from Comparative Analysis
Backbone Rigidity vs. Flexibility The biphenyl backbone in the target compound offers moderate rigidity compared to the binaphthyl backbone in 2,2'-dimethoxy-1,1'-binaphthalene-3,3'-dicarboxamide, which is more rigid and chiral . This difference impacts applications in catalysis or materials requiring stereoselectivity. In contrast, ether-linked biphenyls (e.g., 2,2'-bis(p-carboxyphenoxy)biphenyl) exhibit flexibility, enhancing solubility in polar solvents but reducing thermal stability .
Substituent Effects on Solubility and Reactivity The butan-2-yl groups in the target compound enhance lipophilicity compared to polar substituents like methoxy or carboxyphenoxy. This makes it suitable for organic-phase reactions or lipid bilayer penetration in drug design . Steric hindrance from branched butan-2-yl groups is less pronounced than in compounds with bulkier substituents (e.g., diphenylmethylene in ), allowing for better molecular packing in crystals .
The absence of redox-active groups (e.g., diphenylmethylene in ) limits its use in electronic applications but improves stability under oxidative conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
